molecular formula C15H16N2O B12589802 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 601462-59-3

1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B12589802
CAS No.: 601462-59-3
M. Wt: 240.30 g/mol
InChI Key: QNCOEDSGEFGFNB-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a tetrahydroisoquinoline moiety, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the annulation of aryl methyl ketoxime acetates with triethylamine, which is triggered by iodine to form the pyridine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. The use of continuous flow reactors and automated synthesis can enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain and inflammation pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a pyridine ring with a tetrahydroisoquinoline moiety provides a versatile scaffold for the development of novel therapeutic agents.

Properties

CAS No.

601462-59-3

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C15H16N2O/c1-10-3-2-7-16-14(10)15-13-5-4-12(18)9-11(13)6-8-17-15/h2-5,7,9,15,17-18H,6,8H2,1H3

InChI Key

QNCOEDSGEFGFNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2C3=C(CCN2)C=C(C=C3)O

Origin of Product

United States

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